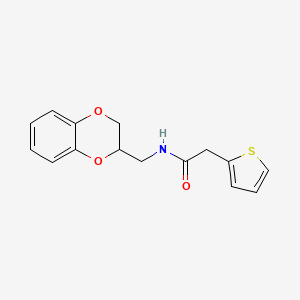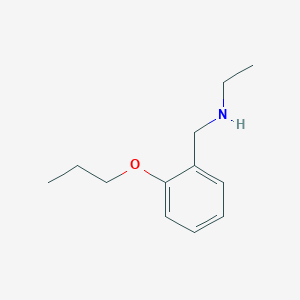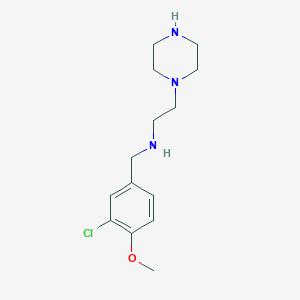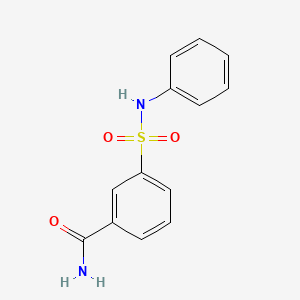![molecular formula C17H26N4 B4453742 [(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine](/img/structure/B4453742.png)
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine
Overview
Description
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine is a compound that features an indole ring substituted with an ethyl group and a piperazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the piperazine ring further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine typically involves the coupling of an indole derivative with a piperazine derivative. One common method is the N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or piperazine rings.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing biological processes such as cell signaling and enzyme activity . The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: An indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring.
Tryptamine: A simple indole derivative with biological activity.
Uniqueness
[(1-ethylindol-3-yl)methyl][2-(piperazin-1-yl)ethyl]amine is unique due to the combination of the indole and piperazine rings, which confer distinct pharmacological properties. This combination enhances its potential for diverse biological activities and therapeutic applications.
Properties
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]-2-piperazin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4/c1-2-21-14-15(16-5-3-4-6-17(16)21)13-19-9-12-20-10-7-18-8-11-20/h3-6,14,18-19H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSIYSCIXHZDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNCCN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B4453661.png)


![2-[(3-chloro-4-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4453677.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol](/img/structure/B4453696.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]cyclopropanamine](/img/structure/B4453706.png)
![5'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4453720.png)
![N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B4453726.png)
amine](/img/structure/B4453734.png)
![(3-chloro-4-methoxybenzyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4453737.png)
![[(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE](/img/structure/B4453741.png)


![3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4453770.png)
